molecular formula C8H6BrFO2 B12860589 3-Bromo-4-fluoro-2-methoxybenzaldehyde

3-Bromo-4-fluoro-2-methoxybenzaldehyde

Cat. No.: B12860589
M. Wt: 233.03 g/mol
InChI Key: UPJAIYPDNJJQDQ-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-fluoro-2-methoxybenzaldehyde using bromine or a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction is typically carried out in a solvent-free environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves metal halogen exchange and formylation reactions. For example, 2-fluoro-4-bromobenzaldehyde can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures (0°C). The intermediate is then reacted with methanol in the presence of potassium carbonate to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Bromo-4-fluoro-2-methoxybenzoic acid.

    Reduction: 3-Bromo-4-fluoro-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluoro-2-methoxybenzaldehyde is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzaldehyde depends on its specific application. In the context of enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the methoxy group.

    3-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom .

Uniqueness

3-Bromo-4-fluoro-2-methoxybenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

3-bromo-4-fluoro-2-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3

InChI Key

UPJAIYPDNJJQDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)F)C=O

Origin of Product

United States

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